Neoastragaloside I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R,4R,5R,6S)-4-acetyloxy-5-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-37(33(53)34(26)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-38-32(52)31(51)30(50)25(18-46)59-38/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38+,41+,42-,43+,44-,45+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWUZSAOXSUTCO-PUOIOBHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vivo Mechanism of Action of Astragaloside IV: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, summarizing the core in vivo mechanisms of action of Astragaloside IV, with a focus on its effects on various signaling pathways, supported by quantitative data from animal models and detailed experimental protocols.

Core Mechanisms of Action

Astragaloside IV (AS-IV) exhibits a range of pharmacological effects in vivo, primarily attributed to its anti-inflammatory, anti-oxidant, anti-apoptotic, and immunoregulatory properties.[1] These effects are mediated through the modulation of multiple signaling pathways, leading to protective outcomes in various disease models, including diabetic nephropathy, cardiovascular diseases, and neurological disorders.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative effects of Astragaloside IV in various animal models.

Table 1: Effects of Astragaloside IV on Diabetic Nephropathy in Animal Models [1]

| Animal Model | AS-IV Dosage | Duration | Key Biomarker | Result |

| Streptozotocin (STZ)-induced diabetic rats | 5, 10, 20 mg/kg/day (i.g.) | 8 weeks | 24h Urinary Protein | Significant decrease compared to the model group |

| STZ-induced diabetic rats | 5, 10, 20 mg/kg/day (i.g.) | 8 weeks | Serum Creatinine (SCr) | Significant decrease compared to the model group |

| STZ-induced diabetic rats | 5, 10, 20 mg/kg/day (i.g.) | 8 weeks | Blood Urea Nitrogen (BUN) | Significant decrease compared to the model group |

| db/db mice | 30 mg/kg/day (i.g.) | 12 weeks | Glomerular basement membrane thickness | Significantly reduced |

| db/db mice | 30 mg/kg/day (i.g.) | 12 weeks | Podocyte apoptosis | Significantly inhibited |

Table 2: Effects of Astragaloside IV on Neuropathic Pain in a Chronic Constriction Injury (CCI) Model [2]

| Animal Model | AS-IV Dosage | Time Point | Parameter | Result |

| CCI rats | 60 mg/kg (i.p.) | Day 2-23 post-surgery | Mechanical allodynia | Significant inhibition |

| CCI rats | 60 mg/kg (i.p.) | Day 2-23 post-surgery | Thermal hyperalgesia | Significant inhibition |

| CCI rats | 60 mg/kg (i.p.) | Day 23 post-surgery | Nerve conduction velocity | Restored |

Table 3: Cardioprotective Effects of Astragaloside IV in Myocardial Ischemia/Reperfusion (MI/R) Injury Model

| Animal Model | AS-IV Dosage | Outcome | Result |

| Rat MI/R model | 80 mg/kg/day (i.g.) | Myocardium infarct size | Significantly decreased |

| Rat MI/R model | 80 mg/kg/day (i.g.) | Creatine kinase-MB (CK-MB) | Significantly decreased |

| Rat MI/R model | 80 mg/kg/day (i.g.) | Serum cardiac troponin (cTnI) | Significantly decreased |

| Rat MI/R model | 80 mg/kg/day (i.g.) | Cardiomyocyte apoptosis | Significantly attenuated |

Key Signaling Pathways Modulated by Astragaloside IV

Astragaloside IV exerts its therapeutic effects by modulating several key signaling pathways.

Anti-inflammatory Pathways

AS-IV has been shown to inhibit inflammatory responses by suppressing the activation of the NF-κB signaling pathway . This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Caption: Astragaloside IV's Anti-inflammatory Mechanism.

Antioxidant Stress Pathways

AS-IV enhances the cellular antioxidant defense system by activating the NFE2L2-Antioxidant Response Element (ARE) signaling pathway . This results in the upregulation of antioxidant enzymes.

References

- 1. Frontiers | Protective Effect and Possible Mechanisms of Astragaloside IV in Animal Models of Diabetic Nephropathy: A Preclinical Systematic Review and Meta-Analysis [frontiersin.org]

- 2. Antinociceptive activity of astragaloside IV in the animal model of chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]

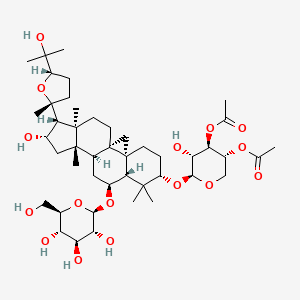

What is the chemical structure of Neoastragaloside I?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoastragaloside I is a naturally occurring triterpenoid saponin isolated from the roots of Astragalus membranaceus (Fisch.) Bunge, a plant widely used in traditional Chinese medicine.[1] As a member of the astragaloside family of compounds, it is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, with a focus on data relevant to research and drug development.

Chemical Structure and Properties

This compound is a complex glycoside with a cycloartane-type triterpenoid aglycone. Its chemical structure is characterized by a tetracyclic skeleton with multiple hydroxyl groups and sugar moieties attached.

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C45H72O16 | [2][3] |

| Molecular Weight | 869.05 g/mol | [3] |

| CAS Number | 1324005-51-7 | [1][2] |

| Appearance | Powder | [3] |

| Purity | >=98% | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| SMILES | C[C@]12[C@@]3([H])[C@@]4(CC[C@@]1(--INVALID-LINK--(O)C)CC5)C">C@([H])--INVALID-LINK--C2)C)[C@@]6(--INVALID-LINK----INVALID-LINK--=O)CO7)OC(C)=O)O)CC6)C">C@@([H])--INVALID-LINK----INVALID-LINK--[C@H]8O)CO">C@@HC3)C4 | [2] |

Experimental Protocols

General Isolation and Purification of Saponins from Astragalus membranaceus

The following is a generalized protocol for the isolation and purification of saponins like this compound from the roots of Astragalus membranaceus.

-

Extraction: The dried and powdered roots of Astragalus membranaceus are extracted with a suitable solvent, typically methanol or ethanol, at room temperature or with heating. This process is often repeated multiple times to ensure complete extraction.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques for the isolation of individual compounds. This may include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

-

-

Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC.

Structural Elucidation

The chemical structure of this compound is typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in identifying the sugar moieties and the aglycone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete structure, including the stereochemistry, of the molecule.

A study by Ye et al. (2010) utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the characterization of various constituents, including astragalosides, from Radix Astragali.[1][2]

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not yet extensively studied, research on its isomer, Isoastragaloside I, provides valuable insights into its potential anti-inflammatory properties.

A study on Isoastragaloside I demonstrated that it exerts anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells by inhibiting the activation of the NF-κB signaling pathway.[4] This inhibition was shown to be mediated through the suppression of the PI3K/Akt and MAPK signaling pathways.[4] Given the structural similarity between this compound and Isoastragaloside I, it is plausible that they share similar mechanisms of action.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of Isoastragaloside I, which may be relevant for this compound.

Caption: Proposed anti-inflammatory mechanism of Isoastragaloside I, an isomer of this compound.

Conclusion

This compound is a complex natural product with potential for further investigation in drug discovery and development. While its chemical structure has been elucidated, there is a need for more comprehensive studies to determine its full range of physicochemical properties and to explore its biological activities and mechanisms of action in detail. The anti-inflammatory properties of its isomer, Isoastragaloside I, suggest a promising avenue for future research into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 1324005-51-7 | ScreenLib [screenlib.com]

- 4. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Neoastragaloside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoastragaloside I, a cycloartane-type triterpenoid saponin isolated from the medicinal plant Astragalus membranaceus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and intermediates. This guide also includes a proposed pathway, experimental methodologies for enzyme characterization, and a summary of relevant enzymatic data.

Introduction

This compound is a glycosylated derivative of the cycloartane triterpenoid aglycone, cycloastragenol. Its biosynthesis originates from the isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is subsequently modified by a series of oxidation, reduction, and glycosylation reactions. The structural diversity of astragalosides, including this compound, arises from the regio- and stereo-specific attachment of various sugar moieties to the cycloastragenol core, a process catalyzed by UDP-glycosyltransferases (UGTs).

The Core Biosynthetic Pathway

The biosynthesis of this compound can be divided into two main stages: the formation of the cycloastragenol aglycone and the subsequent glycosylation steps.

Formation of the Cycloastragenol Aglycone

The initial steps of the pathway are shared with the biosynthesis of other triterpenoids and sterols in plants.

-

Isoprenoid Precursor Synthesis: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

-

Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce squalene.

-

Cyclization: Squalene is epoxidized to 2,3-oxidosqualene, which serves as a crucial branch point. In Astragalus membranaceus, the enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the precursor of cycloartane-type triterpenoids.

-

Formation of Cycloastragenol: Cycloartenol undergoes a series of modifications, including hydroxylations and other enzymatic reactions, to form the aglycone cycloastragenol. While the exact enzymes for all these steps are not fully elucidated, they are believed to involve cytochrome P450 monooxygenases (CYP450s).

Glycosylation of Cycloastragenol to this compound

The final and diversifying steps in the biosynthesis of this compound involve the sequential attachment of two glucose molecules to the cycloastragenol core. Based on the structure of this compound (cycloastragenol 3-O-β-D-glucoside, 6-O-β-D-glucoside) and the characterization of various UGTs from Astragalus membranaceus, a putative pathway can be proposed:

-

3-O-Glucosylation: The first glycosylation step is the attachment of a glucose molecule to the C-3 hydroxyl group of cycloastragenol. This reaction is likely catalyzed by a specific 3-O-glucosyltransferase. Among the characterized UGTs from A. membranaceus, AmUGT14 has been identified as a 3-O-glucosyltransferase that can act on cycloastragenol.

-

6-O-Glucosylation: The second step involves the addition of a glucose molecule to the C-6 hydroxyl group of the resulting cycloastragenol-3-O-glucoside. The enzyme responsible for this step is a 6-O-glucosyltransferase. In the well-studied biosynthesis of the related compound Astragaloside IV, the enzyme AmGT8 is known to catalyze 6-O-glucosylation. It is plausible that AmGT8 or a closely related enzyme is responsible for this step in the formation of this compound.

Key Enzymes and Their Characteristics

Several enzymes involved in the broader astragaloside biosynthetic pathway have been identified and characterized. This data is crucial for understanding the specific steps leading to this compound.

| Enzyme | Function | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) |

| AmCAS1 | Cycloartenol synthase | 2,3-oxidosqualene | Cycloartenol | 7.0 | 30 |

| AmUGT14 | 3-O-glucosyltransferase | Cycloastragenol, UDP-glucose | Cycloastragenol-3-O-glucoside | 8.0 | 35 |

| AmGT8 | 6-O-glucosyltransferase | Cycloastragenol-3-one, UDP-glucose | Cycloastragenol-3-one-6-O-glucoside | 7.5 | 30 |

Note: The substrate for AmGT8 in the context of this compound biosynthesis would be cycloastragenol-3-O-glucoside.

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from 2,3-Oxidosqualene.

Experimental Protocols

The following are generalized protocols for the characterization of key enzymes in the this compound biosynthetic pathway, based on methodologies reported in the literature.

Cloning and Expression of Biosynthetic Genes

Objective: To obtain recombinant enzymes for in vitro characterization.

Methodology:

-

Total RNA is extracted from the roots of Astragalus membranaceus.

-

First-strand cDNA is synthesized using reverse transcriptase.

-

The full-length coding sequences of target genes (e.g., AmCAS1, AmUGT14) are amplified by PCR using gene-specific primers.

-

The amplified gene is cloned into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES2 for yeast).

-

The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).

-

The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the function and catalytic properties of the recombinant enzymes.

Methodology for a UDP-Glycosyltransferase (e.g., AmUGT14):

-

A standard reaction mixture is prepared containing:

-

Purified recombinant enzyme (e.g., 1-5 µg)

-

Aglycone substrate (e.g., 100 µM cycloastragenol)

-

UDP-sugar donor (e.g., 1 mM UDP-glucose)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Divalent cations if required (e.g., 5 mM MgCl₂)

-

-

The reaction is incubated at the optimal temperature (e.g., 35°C) for a defined period (e.g., 1-2 hours).

-

The reaction is terminated by adding an equal volume of methanol or ethyl acetate.

-

The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocity.

Caption: General experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is beginning to be unraveled through the characterization of key enzymes in Astragalus membranaceus. The proposed pathway, involving the sequential glucosylation of cycloastragenol at the C-3 and C-6 positions by specific UGTs, provides a solid framework for further investigation. Future research should focus on the definitive identification and characterization of all enzymes in the pathway, including the upstream modifying enzymes that convert cycloartenol to cycloastragenol and the specific 6-O-glucosyltransferase acting on cycloastragenol-3-O-glucoside. A complete understanding of this pathway will be instrumental for the biotechnological production of this compound and the generation of novel, bioactive astragalosides through metabolic engineering and synthetic biology approaches.

An In-depth Technical Guide to the Pharmacological Properties of Cycloartane Saponins from Radix Astragali: Focus on Neoastragaloside I and the Archetype Astragaloside IV

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive pharmacological data for Neoastragaloside I is exceptionally limited in publicly accessible scientific literature. To provide a thorough technical guide that fulfills the core requirements of in-depth data presentation, this document will present the available information on this compound and then focus on the extensively studied, structurally related saponin, Astragaloside IV (AS-IV) , as a representative molecule from Radix Astragali. The detailed pharmacological properties, experimental protocols, and signaling pathways of AS-IV are presented to serve as a potential framework for future research into this compound and other related astragalosides.

This compound: Current State of Knowledge

This compound is a cycloartane-type triterpenoid saponin isolated from the dried roots of Astragalus membranaceus (Fisch.) Bunge (Radix Astragali).[1][2] Despite its identification, in-depth research into its specific pharmacological activities is sparse.

Chemical Structure:

The primary pharmacological activity reported for this compound is its potential anti-viral properties. A study focused on identifying anti-Coxsackie virus B3 constituents from Radix Astragali characterized this compound as one of the components.[1][2] However, detailed quantitative data on its efficacy, mechanism of action, and other potential pharmacological effects are not available in the reviewed literature.

Due to this significant gap in the literature, the remainder of this guide will focus on the well-characterized pharmacological properties of Astragaloside IV.

Astragaloside IV (AS-IV): A Comprehensive Pharmacological Profile

Astragaloside IV is one of the most abundant and biologically active saponins in Radix Astragali.[4][5][6] It has been the subject of extensive research, revealing a wide array of pharmacological effects.[4][5][7]

Key Pharmacological Properties

AS-IV exhibits a broad spectrum of activities, including anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anti-cancer effects.[4][5][7][8][9]

-

Anti-Inflammatory Effects: AS-IV has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.[4][6] It modulates key inflammatory signaling pathways such as the NF-κB pathway.[4][6] It can also regulate the balance of T-helper cells (Th1/Th17) and regulatory T-cells (Treg).[6]

-

Antioxidant Effects: The compound protects against oxidative stress by scavenging reactive oxygen species (ROS), enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD), and activating the Nrf2 antioxidant response element pathway.[10][11]

-

Neuroprotective Effects: AS-IV demonstrates significant neuroprotective potential in various models of neurological disorders, including cerebral ischemia and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[12][13] Its mechanisms include reducing inflammation and oxidative stress in the nervous system, inhibiting apoptosis of neurons, and promoting nerve regeneration.[12][13][14]

-

Cardioprotective Effects: It protects the cardiovascular system through various mechanisms, including anti-myocardial hypertrophy, anti-ischemia-reperfusion injury, and inhibition of cardiac fibrosis.[4]

-

Anti-Cancer Activity: AS-IV has been found to inhibit the proliferation, invasion, and metastasis of various cancer cells and can induce apoptosis and autophagy in tumor cells.[8]

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies on the pharmacological effects of Astragaloside IV.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects of Astragaloside IV

| Cell Line/Model | Treatment | Concentration/Dose | Measured Effect | Result | Reference |

| LPS-stimulated BV-2 microglia | Isoastragaloside I | 10, 20, 40 µM | Inhibition of Nitric Oxide (NO) production | Dose-dependent decrease in NO release | [15] |

| LPS-stimulated BV-2 microglia | Isoastragaloside I | 10, 20, 40 µM | Inhibition of TNF-α production | Dose-dependent decrease in TNF-α release | [15] |

| H2O2-induced calf small intestine epithelial cells | Astragaloside IV | 10, 20, 40 µg/mL | Increased cell survival | Significant increase in cell viability | [11] |

| H2O2-induced calf small intestine epithelial cells | Astragaloside IV | 10, 20, 40 µg/mL | Decreased ROS generation | Significant reduction in intracellular ROS | [11] |

| H2O2-induced calf small intestine epithelial cells | Astragaloside IV | 10, 20, 40 µg/mL | Enhanced SOD and GSH-Px activity | Dose-dependent increase in antioxidant enzyme activity | [11] |

Table 2: In Vivo Neuroprotective Effects of Astragaloside IV

| Animal Model | Treatment | Dosage | Measured Outcome | Result | Reference |

| Cerebral Ischemia/Reperfusion (MCAO/R) in rats | Astragaloside IV | 40 mg/kg | Neurological deficit score | Significant improvement in neurological function | [16] |

| Cerebral Ischemia/Reperfusion (MCAO/R) in rats | Astragaloside IV | 40 mg/kg | Cerebral infarct area | Significant reduction in infarct size | [16] |

| 6-OHDA-induced Parkinson's Disease model in rats | Astragaloside IV | 20, 40 mg/kg | Dopaminergic neuron survival | Significant attenuation of neuron loss | [14] |

Experimental Protocols

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Isoastragaloside I (e.g., 10, 20, 40 µM) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[15]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. A standard curve using sodium nitrite is generated to quantify the results.[15]

-

Cytokine Measurement (TNF-α): The level of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[15]

-

Western Blot Analysis: To assess the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated NF-κB, Akt), cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.[15]

-

Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery. After a period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[16]

-

Drug Administration: Astragaloside IV (e.g., 40 mg/kg) is administered to the animals, often via intraperitoneal or intravenous injection, at the onset of reperfusion or at specified time points post-MCAO.[16]

-

Neurological Deficit Scoring: Neurological function is assessed at various time points (e.g., 24 hours, 7 days) using a standardized neurological deficit scoring system. Scores are assigned based on the severity of motor, sensory, and reflex deficits.[17]

-

Infarct Volume Measurement: After a set period of reperfusion, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale. The infarct volume is then calculated using image analysis software.[16][17]

Signaling Pathways and Visualizations

Astragaloside IV exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways.

AS-IV can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. AS-IV can prevent the degradation of IκB, thereby blocking NF-κB nuclear translocation.

Caption: Astragaloside IV inhibits the NF-κB signaling pathway.

AS-IV can induce the expression of antioxidant enzymes by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or activators like AS-IV can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of antioxidant genes.

Caption: Astragaloside IV activates the Nrf2 antioxidant pathway.

Conclusion and Future Directions

While this compound has been identified as a constituent of Radix Astragali, its pharmacological profile remains largely unexplored. The single report of its potential anti-viral activity warrants further investigation to determine its efficacy and mechanism of action.

In contrast, Astragaloside IV has been extensively studied and established as a multi-target agent with significant therapeutic potential across a range of diseases. The detailed understanding of AS-IV's pharmacology, including its effects on key signaling pathways like NF-κB and Nrf2, provides a valuable roadmap for the investigation of other, less-studied astragalosides.

Future research should focus on:

-

Systematic screening of this compound for a broader range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

-

Comparative studies between this compound, Astragaloside IV, and other related saponins to understand the structure-activity relationships.

-

Elucidation of the molecular mechanisms underlying any identified activities of this compound, including its effects on intracellular signaling pathways.

Such studies will be crucial in determining whether this compound possesses a unique pharmacological profile that could be harnessed for therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 1324005-51-7 | ScreenLib [screenlib.com]

- 4. Pharmacological Effects of Astragaloside IV: A Review [mdpi.com]

- 5. Pharmacological Effects of Astragaloside IV: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research review on the pharmacological effects of astragaloside IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of Astragaloside IV in 6-hydroxydopamine-treated primary nigral cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway [frontiersin.org]

The Discovery and Characterization of Neoastragaloside I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoastragaloside I is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus (Fisch.) Bge., a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the history of its discovery, its physicochemical properties, and the experimental methodologies employed for its isolation and characterization. While direct research on the specific signaling pathways of this compound is limited, this guide also explores the well-documented biological activities of closely related astragalosides, offering potential avenues for future investigation into its mechanism of action.

Introduction: The Genus Astragalus and its Cycloartane Saponins

The genus Astragalus, one of the largest genera of flowering plants, has been a cornerstone of traditional medicine for centuries, particularly the species Astragalus membranaceus (Huangqi). The roots of this plant, known as Radix Astragali, are rich in a variety of bioactive compounds, including polysaccharides, flavonoids, and triterpenoid saponins.[1][2] Among the most structurally complex and pharmacologically interesting of these are the cycloartane-type saponins. These compounds are characterized by a distinctive tetracyclic triterpenoid aglycone with a cyclopropane ring. Over 200 compounds have been isolated from Astragalus species, with saponins being major active constituents.[1][3]

Discovery of this compound

This compound was first characterized as a constituent of Radix Astragali in a 2010 study by Ye and colleagues.[4] The primary focus of this research was the characterization of compounds from Astragalus membranaceus with potential antiviral activity against Coxsackie virus B3 (CVB3).[4] The identification of this compound was part of a broader effort to isolate and elucidate the structures of the various chemical components of this medicinally important plant.

Physicochemical Properties

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[4]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₄₅H₇₂O₁₆ |

| Molecular Weight | 869.04 g/mol |

| CAS Number | 1324005-51-7 |

| Source | Astragalus membranaceus (Fisch.) Bunge |

| Compound Type | Cycloartane-type Triterpenoid Saponin |

| HR-ESI-MS | Data not available in searched literature |

| ¹H NMR (ppm) | Data not available in searched literature |

| ¹³C NMR (ppm) | Data not available in searched literature |

Note: Detailed NMR and HR-ESI-MS data were not available in the publicly accessible literature at the time of this review.

Experimental Protocols

The following sections detail the general experimental methodologies used for the isolation and characterization of cycloartane saponins from Astragalus species, based on common practices in phytochemistry and the available information on the characterization of this compound.

Extraction and Isolation

The general workflow for isolating cycloartane saponins like this compound from Astragalus membranaceus roots typically involves the following steps:

Structural Characterization

The structure of the isolated compound is then elucidated using a combination of spectroscopic methods:

-

High-Performance Liquid Chromatography (HPLC): Used for the final purification and to determine the purity of the isolated compound.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Provides the exact molecular weight and elemental composition, allowing for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule and the final structure.

-

Potential Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not yet extensively studied, the well-documented effects of other astragalosides, particularly Astragaloside IV, provide a strong basis for hypothesizing its potential mechanisms of action. Astragalosides are known to possess significant anti-inflammatory and antiviral properties.

Anti-inflammatory Activity

Astragaloside IV has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

References

- 1. Astragaloside IV inhibits inflammation caused by influenza virus via reactive oxygen species/NOD-like receptor thermal protein domain associated protein 3/Caspase-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astragali radix (Huangqi): a time-honored nourishing herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

In Vitro Bioactivity of Astragalosides: A Technical Guide for Researchers

Disclaimer: This technical guide focuses on the in vitro bioactivities of astragalosides, with a primary emphasis on the extensively studied Astragaloside IV, due to a significant lack of specific experimental data for Neoastragaloside I in publicly available scientific literature. The information presented herein for related compounds, such as Astragaloside IV and Isoastragaloside I, is intended to serve as a valuable reference and guide for future research on this compound and other less-characterized astragalosides. Researchers should exercise caution in directly extrapolating these findings to this compound.

Introduction

Astragalosides are a group of cycloartane-type triterpenoid saponins isolated from the dried roots of Astragalus membranaceus (Fisch.) Bge., a widely used herb in traditional Chinese medicine.[1] Among these, Astragaloside IV is the most abundant and extensively studied, demonstrating a wide array of pharmacological activities.[2][3] This guide provides a comprehensive overview of the in vitro bioactivities of astragalosides, focusing on their anti-inflammatory, neuroprotective, anti-cancer, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways are presented to support researchers in drug discovery and development.

Anti-inflammatory Activity

Astragalosides, particularly Astragaloside IV and Isoastragaloside I, have demonstrated potent anti-inflammatory effects in various in vitro models. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[4][5]

Quantitative Data on Anti-inflammatory Effects

| Compound | Cell Line | Inducer | Concentration | Effect | Reference |

| Astragaloside IV | Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α | Not Specified | Inhibition of CCL5, MCP-1, IL-6, and IL-8 | [6] |

| Isoastragaloside I | Murine Microglial Cells (BV-2) | LPS | 10, 20, 40 µM | Dose-dependent inhibition of NO and TNF-α production | [5] |

| Astragaloside IV | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 50 µM | Reduction of apoptosis and inflammatory response | [7] |

| Astragaloside IV | Human Bronchial Epithelial Cells | TNF-α/IL-4 | Not Specified | Attenuated phosphorylation of MAPK and reduced translocation of p65 | [6] |

Experimental Protocols

1.2.1. Inhibition of Nitric Oxide (NO) and TNF-α Production in LPS-stimulated BV-2 Microglial Cells

This protocol is based on studies investigating the anti-inflammatory effects of Isoastragaloside I.[5]

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with varying concentrations of the test compound (e.g., Isoastragaloside I at 10, 20, 40 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

-

Incubation: The cells are incubated for 24 hours.

-

NO Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B. After a 15-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathways

The anti-inflammatory effects of astragalosides are largely attributed to their ability to suppress the NF-κB and MAPK signaling pathways.

Neuroprotective Effects

Astragaloside IV has been shown to exert significant neuroprotective effects in various in vitro models of neuronal injury, primarily through its anti-apoptotic and antioxidant activities.[8][9]

Quantitative Data on Neuroprotective Effects

| Compound | Cell Line | Insult | Concentration | Effect | Reference |

| Astragaloside IV | Primary Nigral Cell Culture | 6-hydroxydopamine (6-OHDA) | 100 µM | Marked rescue of tyrosine hydrolase (TH)-immunopositive cells | [9] |

| Astragaloside IV | Primary Nigral Cell Culture | - | 100, 200 µM | Promoted neurite outgrowth and increased TH and NOS immunoreactivity | [9] |

| Astragaloside IV | Cerebral Ischemia-Reperfusion Rats | - | Not specified | Promoted transcription and expression of PPARγ and BDNF | [10] |

Experimental Protocols

2.2.1. Protection against 6-OHDA-Induced Neurotoxicity in Primary Nigral Cell Culture

This protocol is based on a study investigating the neuroprotective effects of Astragaloside IV.[9]

-

Primary Cell Culture: Primary ventral mesencephalic cultures are prepared from embryonic day 14 rats. Cells are plated on poly-L-lysine-coated plates and maintained in a serum-free medium.

-

Treatment: After 7 days in vitro, cultures are treated with Astragaloside IV (e.g., 100 µM).

-

Induction of Neurotoxicity: 24 hours after Astragaloside IV treatment, 6-hydroxydopamine (6-OHDA) is added to the cultures at a final concentration of 20 µM to induce dopaminergic neuron-specific toxicity.

-

Incubation: Cultures are incubated for another 48 hours.

-

Immunocytochemistry: Cells are fixed and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of surviving TH-positive neurons is counted.

-

Neurite Length Measurement: The length of neurites of the surviving TH-positive neurons is measured using imaging software.

Signaling Pathways

The neuroprotective effects of Astragaloside IV are associated with the activation of pro-survival signaling pathways like PI3K/Akt and the promotion of neurotrophic factor expression.

Anti-Cancer Activity

Astragaloside IV has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[11][12][13][14] Its mechanisms of action involve cell cycle arrest and modulation of key signaling pathways that regulate cancer cell growth and survival.

Quantitative Data on Anti-Cancer Effects

| Compound | Cell Line | Effect | IC50 / Concentration | Reference |

| Astragaloside IV | Non-small cell lung cancer | Inhibition of proliferation | Not Specified | [15] |

| Astragaloside IV | Breast cancer cells (MDA-MB-231) | Downregulation of Vav3 expression | Dose-dependent | [4] |

| Astragaloside IV | Gastric cancer cells | Suppression of development | Not Specified | [16] |

Experimental Protocols

3.2.1. Cell Viability and Proliferation Assay (MTT Assay)

This is a standard protocol to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells (e.g., non-small cell lung cancer cell lines) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of Astragaloside IV for 24, 48, and 72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways

The anti-cancer effects of Astragaloside IV are mediated through the modulation of pathways such as the Akt/GSK-3β/β-catenin pathway.

Antioxidant Activity

Astragalosides possess antioxidant properties, which contribute to their protective effects in various disease models.[1][17]

Quantitative Data on Antioxidant Effects

| Compound/Extract | Assay | Result | Reference |

| Resveratrol (for comparison) | DPPH, ABTS, CUPRAC, FRAP | IC50 values determined | [17] |

| Newbouldia laevis extract (for comparison) | DPPH, ABTS, H2O2 | IC50 values determined | [18] |

| Vernonia amygdalina extracts (for comparison) | DPPH, ABTS, H2O2 | IC50 values determined | [19] |

Note: Specific quantitative antioxidant data for this compound or Astragaloside IV from the provided search results is limited. The table includes examples from other natural products to illustrate common assays.

Experimental Protocols

4.2.1. DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[20]

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compound (e.g., Astragaloside IV) are added to the DPPH solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Experimental Workflow

Conclusion

The in vitro studies on astragalosides, particularly Astragaloside IV, have revealed a broad spectrum of bioactivities, including significant anti-inflammatory, neuroprotective, anti-cancer, and antioxidant effects. These activities are underpinned by the modulation of multiple key signaling pathways. While specific data on this compound is currently lacking, the comprehensive information available for its structural analogs provides a strong foundation and rationale for initiating detailed investigations into its pharmacological potential. Further research is warranted to elucidate the specific bioactivities and mechanisms of action of this compound and other less-studied astragalosides, which may lead to the development of novel therapeutic agents for a variety of diseases.

References

- 1. Bioactive components and clinical potential of Astragalus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Effects of Astragaloside IV: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Bioactive components and clinical potential of Astragalus species [frontiersin.org]

- 5. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astragaloside IV suppresses inflammatory response via suppression of NF-κB, and MAPK signalling in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Review on the protective mechanism of astragaloside IV against cardiovascular diseases [frontiersin.org]

- 8. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of Astragaloside IV in 6-hydroxydopamine-treated primary nigral cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Astragaloside IV plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Astragaloside IV, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer effects and mechanisms of astragaloside‑IV (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro antioxidant properties, free radicals scavenging activities of extracts and polyphenol composition of a non-timber forest product used as spice: Monodora myristica - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Neoastragaloside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoastragaloside I, also known as Isoastragaloside I, a natural saponin derived from the roots of Astragalus membranaceus, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary research on the anti-inflammatory effects of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising therapeutic candidate due to its ability to modulate key inflammatory pathways. In vitro studies have shown that this compound can effectively suppress the production of pro-inflammatory mediators in immune cells, such as microglia, when stimulated with inflammatory agents like lipopolysaccharide (LPS).[1] This guide synthesizes the current understanding of its anti-inflammatory effects and provides the necessary technical information for its further investigation.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in studies using LPS-stimulated BV-2 microglial cells. The compound exhibits a dose-dependent inhibition of key inflammatory markers.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells

| Concentration of this compound (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Release (% of LPS control) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |

| 25 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 50 | More Significantly Reduced | More Significantly Reduced | More Significantly Reduced | More Significantly Reduced |

| 100 | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced |

Data compiled from findings reported in studies on Isoastragaloside I. The term "Significantly Reduced" indicates a statistically significant decrease compared to the LPS-treated group (p < 0.05 or lower). The graduated response highlights the dose-dependent nature of the inhibition.

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated BV-2 Cells

| Gene | Effect of this compound (25, 50, 100 µM) |

| iNOS | Dose-dependent decrease in mRNA expression |

| TNF-α | Dose-dependent decrease in mRNA expression |

| IL-1β | Dose-dependent decrease in mRNA expression |

This table summarizes the modulatory effect of this compound on the gene expression of key pro-inflammatory mediators.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling pathways that regulate the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] This inhibition is mediated through the modulation of upstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary research of this compound.

Cell Culture and Treatment

Caption: General workflow for cell culture and treatment.

Protocol:

-

Cell Line: BV-2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture cells when they reach 80-90% confluency.

-

Seeding: Plate cells at an appropriate density for the specific assay (e.g., 5 x 10^4 cells/well in a 96-well plate for viability assays).

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1 to 2 hours.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay (Griess Assay)

Protocol:

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the prepared Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-1β)

Protocol:

-

Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

References

The Role of Neoastragaloside I in Traditional Chinese Medicine: A Technical Guide

Introduction to Astragalus membranaceus in Traditional Chinese Medicine

For centuries, the dried root of Astragalus membranaceus (Fisch.) Bge., known as Huangqi, has been a cornerstone of Traditional Chinese Medicine (TCM). Classified as a "superior" herb in classical texts, it is revered for its ability to tonify "Qi" (vital life force) and strengthen the body's resistance to disease. In TCM theory, Huangqi is used to replenish the spleen and lung Qi, promote the upward movement of yang Qi, consolidate the exterior to arrest sweating, promote diuresis to reduce edema, and tonify blood. It is traditionally prescribed for conditions of general weakness, fatigue, poor appetite, and susceptibility to infections.

Modern scientific inquiry has sought to understand the molecular basis for these traditional uses, identifying a wealth of bioactive constituents within Astragali Radix, including polysaccharides, flavonoids, and triterpenoid saponins. Among the most significant of these are the cycloartane-type triterpene glycosides known as astragalosides. While much of the contemporary research has focused on Astragaloside IV, this guide will delve into the available scientific literature on a related compound, Neoastragaloside I, and its isomer, Isoastragaloside I, to provide a detailed understanding of their roles and mechanisms of action.

This compound: An Immunostimulatory Glycoside

This compound is a cycloartane-type triterpene glycoside isolated from Astragalus species. While research on this specific compound is not as extensive as for other astragalosides, existing studies indicate a clear role in the modulation of the immune system, aligning with the traditional use of Huangqi to bolster the body's defenses.

Quantitative Data on Immunostimulatory Activity

A key study evaluated the immunostimulatory effects of nineteen different cycloartane-type triterpene glycosides. Among these, this compound (referred to as Astragaloside I in the study) was a notable exception in its activity.

| Compound | Concentration | Bioassay | Result | Reference |

| This compound | 100 µg/mL | NF-κB directed luciferase expression in THP-1 cells | ~65% of maximal stimulation by LPS (10 µg/mL) | [1][2][3] |

| This compound | 100 µg/mL | IL-1β mRNA expression in THP-1 cells | Increased expression | [1][2][3] |

| This compound | 100 µg/mL | TNF-α mRNA expression in THP-1 cells | Increased expression | [1][2][3] |

Experimental Protocols

The following protocols are summarized from the study that identified the immunostimulatory properties of this compound.

1. NF-κB Activation Bioassay

-

Cell Line: Human monocytic cell line (THP-1) stably transfected with a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Treatment: Cells were plated in 96-well plates and treated with this compound (100 µg/mL) or E. coli lipopolysaccharide (LPS; 10 µg/mL) as a positive control.

-

Incubation: Cells were incubated for 6 hours.

-

Analysis: After incubation, cells were lysed, and luciferase activity was measured using a luminometer. The results were expressed as a percentage of the maximal response induced by LPS.

2. Cytokine mRNA Expression Analysis

-

Cell Line: THP-1 cells.

-

Treatment: Cells were treated with this compound (100 µg/mL).

-

Incubation: Cells were incubated for a specified period.

-

RNA Extraction: Total RNA was isolated from the treated cells.

-

RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) was performed to amplify the mRNA transcripts of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). The PCR products were then visualized by gel electrophoresis.

Signaling Pathway

The available data strongly suggests that this compound exerts its immunostimulatory effects through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory and immune responses, controlling the expression of numerous pro-inflammatory cytokines.

References

Screening for Novel Biological Targets of Neoastragaloside I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoastragaloside I, a cycloartane-type triterpenoid saponin isolated from the medicinal plant Astragalus membranaceus, represents a structurally complex natural product with largely unexplored therapeutic potential. While related compounds such as Astragaloside IV have been extensively studied for their anti-inflammatory, immunomodulatory, and other pharmacological effects, the specific biological targets and mechanisms of action of this compound remain poorly understood. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic screening and identification of novel biological targets of this compound. The proposed workflow integrates modern chemical biology, proteomics, and computational approaches to elucidate its molecular interactions and guide future drug development efforts.

Introduction to this compound

This compound is a saponin found in Astragalus membranaceus, a plant with a long history in traditional medicine.[1] While the general bioactivities of Astragalus extracts, including immune enhancement, are recognized, the specific contribution and molecular targets of individual constituents like this compound are not well-defined.[2][3] Elucidating the direct molecular targets of this compound is a critical step in understanding its potential therapeutic applications and advancing it through the drug discovery pipeline.

A Multi-Modal Approach to Target Identification

The identification of protein targets for natural products can be a significant challenge. To address this, we propose a comprehensive strategy employing both direct and indirect methods for target discovery. This approach is designed to maximize the potential for identifying high-confidence biological targets of this compound.

Direct Target Identification Strategies

Direct methods aim to identify the specific protein(s) that physically interact with this compound.

AfBPP is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological mixture. This involves immobilizing a derivative of this compound onto a solid support to "pull down" its interacting proteins.

Experimental Protocol: Affinity-Based Protein Profiling

-

Probe Synthesis: Synthesize a this compound derivative containing a linker arm with a reactive group (e.g., a terminal alkyne or azide for click chemistry, or an amine for NHS-ester coupling) suitable for immobilization. The linker should be attached at a position on the molecule that is predicted to be non-essential for its biological activity.

-

Immobilization: Covalently attach the this compound probe to a solid support, such as NHS-activated sepharose beads or magnetic beads.

-

Protein Incubation: Incubate the this compound-coupled beads with a cell lysate or tissue homogenate of interest (e.g., from immune cells like macrophages, or a relevant cancer cell line).

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).

-

Validation: Validate the identified protein targets through techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm the direct interaction.

Hypothetical Quantitative Data from AfBPP

| Putative Target | Peptide Count (LC-MS/MS) | Fold Enrichment (this compound vs. Control Beads) | Validation (SPR) KD (µM) |

| Protein X | 25 | 15.2 | 5.8 |

| Protein Y | 18 | 9.7 | 12.3 |

| Protein Z | 12 | 5.1 | 25.1 |

Indirect Target Identification Strategies

Indirect methods infer potential targets by observing the downstream cellular effects of the compound.

By comparing the proteome and phosphoproteome of cells treated with this compound to untreated cells, it is possible to identify signaling pathways that are modulated by the compound, thus pointing towards potential upstream targets.

Experimental Protocol: Global Proteomics

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and treat with this compound at various concentrations and time points. Include a vehicle control.

-

Protein Extraction and Digestion: Lyse the cells, extract the total protein, and digest the proteins into peptides using trypsin.

-

Isobaric Labeling (Optional but Recommended): Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify enriched biological pathways and processes among the differentially expressed proteins.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the proposed methodologies and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Proposed experimental workflow for identifying biological targets of this compound.

Based on the known activities of the related compound Astragaloside IV, which has been shown to inhibit the NF-κB and MAPK signaling pathways, a hypothetical signaling pathway for this compound's potential anti-inflammatory effects can be visualized.

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

Conclusion and Future Directions

The exploration of novel biological targets for this compound holds significant promise for the development of new therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate its mechanisms of action. Successful identification and validation of its molecular targets will be instrumental in defining its pharmacological profile and advancing it towards clinical applications. Future studies should focus on in vivo validation of the identified targets and exploring the therapeutic potential of this compound in relevant disease models.

References

Methodological & Application

Analytical Methods for the Quantification of Neoastragaloside I: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Neoastragaloside I, a key bioactive saponin isolated from Radix Astragali. The methods outlined below are based on established analytical techniques for the simultaneous determination of various astragalosides, adapted for the specific quantification of this compound. These protocols are intended to guide researchers in establishing robust and reliable analytical workflows for quality control, pharmacokinetic studies, and other research applications.

Introduction

This compound is a triterpenoid saponin that contributes to the pharmacological activities of Radix Astragali (Huangqi), a widely used herb in traditional medicine. Accurate and precise quantification of this compound in raw materials, herbal preparations, and biological matrices is crucial for ensuring product quality, understanding its pharmacokinetic profile, and elucidating its mechanism of action. This application note details two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Analytical Methods

HPLC-ESI-MS/MS Method for High Sensitivity and Selectivity

This method is highly suitable for the quantification of this compound in complex matrices such as herbal extracts and biological samples, offering excellent sensitivity and selectivity. The protocol is adapted from established methods for the analysis of structurally similar astragalosides.[1][2]

Experimental Protocol

a) Sample Preparation (Radix Astragali)

-

Accurately weigh 1.0 g of powdered Radix Astragali and transfer to a conical flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonic extraction for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm membrane filter prior to injection.

b) Chromatographic Conditions

-

Instrument: Agilent 1200 series HPLC or equivalent.

-

Column: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).[2]

-

Mobile Phase:

-

A: Acetonitrile

-

B: 0.1% Formic acid in Water

-

-

Gradient Elution:

-

0-10 min: 30% A

-

10-25 min: 30-80% A

-

25-30 min: 80% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

c) Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Nebulizer Pressure: 40 psi.

-

Drying Gas Flow: 10 L/min.

-

Drying Gas Temperature: 350°C.

-

Capillary Voltage: 4000 V.

-

MRM Transitions: To be determined by infusing a standard of this compound. For related astragalosides, the transitions often involve the precursor ion [M+Na]+ or [M+H]+ and characteristic fragment ions.

Workflow for HPLC-ESI-MS/MS Analysis

Caption: Workflow for the quantification of this compound using HPLC-ESI-MS/MS.

HPLC-ELSD Method for General Quality Control

The HPLC-ELSD method is a robust and cost-effective alternative for the routine quality control of this compound in herbal materials and preparations, especially when mass spectrometric detection is not available. ELSD is a universal detector that is suitable for non-chromophoric compounds like saponins.

Experimental Protocol

a) Sample Preparation

The sample preparation protocol is the same as described in section 2.1.a.

b) Chromatographic Conditions

-

Instrument: HPLC system equipped with an Evaporative Light Scattering Detector.

-

Column: Grace Apollo C18 column (4.6 x 250 mm, 5 µm).[3]

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water

-

-

Gradient Elution: A gradient program similar to the one in section 2.1.b should be optimized. A common starting point for astragalosides is a gradient from 20-50% Acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C.

c) ELSD Conditions

-

Drift Tube Temperature: 105°C.

-

Nebulizing Gas (Nitrogen) Flow Rate: 2.5 L/min.

-

Gain: To be optimized based on the signal intensity of the analyte.

Workflow for HPLC-ELSD Analysis

Caption: Workflow for the quantification of this compound using HPLC-ELSD.

Data Presentation

The following tables summarize typical quantitative data for related astragalosides, which can be used as a reference for method validation for this compound.

Table 1: Method Validation Parameters for Astragalosides by LC-MS/MS [2]

| Parameter | Astragaloside I | Astragaloside II | Astragaloside III | Astragaloside IV |

| Linear Range (ng/mL) | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 |

| Correlation Coefficient (r²) | > 0.992 | > 0.991 | > 0.993 | > 0.992 |

| LOD (ng/mL) | 1.5 | 1.6 | 1.4 | 1.5 |

| LOQ (ng/mL) | 5.0 | 5.2 | 4.8 | 5.0 |

| Intra-day Precision (RSD%) | < 4.5 | < 4.3 | < 4.6 | < 4.4 |

| Inter-day Precision (RSD%) | < 4.2 | < 4.1 | < 4.5 | < 4.3 |

| Recovery (%) | 95.2 - 102.8 | 94.4 - 103.5 | 96.1 - 101.7 | 94.9 - 103.1 |

Table 2: Method Validation Parameters for Astragalosides by HPLC-ELSD [3]

| Parameter | Astragaloside I | Astragaloside II | Astragaloside III | Astragaloside IV |

| Linear Range (µg) | 0.2 - 2.5 | 0.2 - 2.5 | 0.2 - 2.5 | 0.2 - 2.5 |

| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 | > 0.999 |

| Recovery (%) | 98.5 | 97.9 | 99.2 | 98.8 |

| RSD of Recovery (%) | 2.1 | 2.5 | 1.9 | 2.3 |

Conclusion

The HPLC-ESI-MS/MS and HPLC-ELSD methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with LC-MS/MS being ideal for research requiring high sensitivity and selectivity, and HPLC-ELSD serving as a practical tool for routine quality control. Proper method validation is essential to ensure accurate and precise results.

References

Application Note & Protocol: HPLC-UV Method for the Analysis of Neoastragaloside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Neoastragaloside I. This compound is a key bioactive saponin isolated from Radix Astragali, a widely used traditional Chinese medicine.[1] This method is designed to be accurate, precise, and robust, making it suitable for routine quality control and research applications. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3]

Introduction

This compound, a cycloartane-type triterpenoid saponin, is one of the characteristic constituents of Astragalus membranaceus (Fisch.) Bunge, a plant belonging to the Fabaceae family.[1][4] Its chemical formula is C45H72O16 with a molecular weight of 869.04 g/mol .[1] Given its potential pharmacological activities, a reliable and validated analytical method for the quantification of this compound is crucial for quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. This application note describes a reversed-phase HPLC-UV method developed for this purpose.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H72O16 | [1] |

| Molecular Weight | 869.04 g/mol | [1] |

| CAS Number | 1324005-51-7 | [1] |

| Source | Radix Astragali (Astragalus membranaceus) | [1] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-